

Physical properties of Dimethyl allylphosphonate (boiling point, density)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: *Dimethyl allylphosphonate*

Cat. No.: *B1585036*

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Dimethyl Allylphosphonate**

Introduction

Dimethyl allylphosphonate (DMAP), with the CAS Registry Number 757-54-0, is an organophosphorus compound featuring a phosphonate group attached to an allyl moiety.^[1] Its unique structure, combining the reactivity of the allyl group's double bond with the properties conferred by the phosphonate ester, makes it a valuable intermediate in organic synthesis. DMAP serves as a precursor in the synthesis of a variety of more complex molecules, including flame retardants, polymers, and biologically active compounds. A thorough understanding of its physical properties is paramount for its safe handling, purification, and efficient use in these applications. This guide provides a detailed overview of two key physical properties of **Dimethyl allylphosphonate**: its boiling point and density, along with standardized methodologies for their experimental determination.

Core Physical Properties of Dimethyl Allylphosphonate

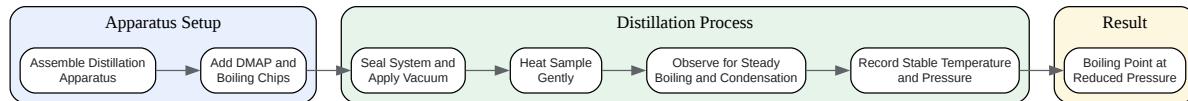
The physical characteristics of a compound are critical for its application in a laboratory or industrial setting. The boiling point dictates the appropriate conditions for distillation and purification, while the density is essential for accurate measurements and reaction stoichiometry. The key physical properties of **Dimethyl allylphosphonate** are summarized below.

Property	Value	Conditions
Boiling Point	181.3 °C	at 760 mmHg[1]
41-42 °C	at 0.5 mmHg[1][2]	
Density	1.049 g/cm ³	Not Specified
	1.1378 g/cm ³	at 0 °C[2]
Molecular Formula	C ₅ H ₁₁ O ₃ P	
Molecular Weight	150.11 g/mol [1][3]	
CAS Number	757-54-0[1][3]	

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a high-boiling-point liquid like **Dimethyl allylphosphonate**, determination under reduced pressure is often preferred to prevent thermal decomposition.

Causality Behind Experimental Choices


- Reduced Pressure Distillation: Many organic compounds, particularly those with functional groups susceptible to heat, can decompose at their atmospheric boiling point. By reducing the pressure of the system, the boiling point is lowered, allowing for distillation at a temperature that does not induce degradation. This is crucial for obtaining a pure sample of **Dimethyl allylphosphonate**.
- Stirring/Boiling Chips: To ensure smooth boiling and prevent "bumping" (the violent boiling of a superheated liquid), boiling chips or magnetic stirring is employed. This provides nucleation sites for bubbles to form, leading to a controlled and steady distillation.

Step-by-Step Protocol for Boiling Point Determination

- Apparatus Setup: Assemble a standard distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

- Sample Preparation: Place a sample of **Dimethyl allylphosphonate** into the round-bottom flask along with a magnetic stir bar or boiling chips.
- System Sealing: Connect the apparatus to a vacuum pump via a vacuum adapter. Ensure all joints are properly sealed with vacuum grease to maintain a stable low pressure.
- Pressure Regulation: Turn on the vacuum pump and allow the pressure within the system to stabilize at the desired level (e.g., 0.5 mmHg).
- Heating: Begin heating the sample gently using a heating mantle.
- Observation: Observe the temperature at which the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb and in the condenser. This temperature is the boiling point at the recorded pressure.
- Data Recording: Record the stable temperature and the corresponding pressure.

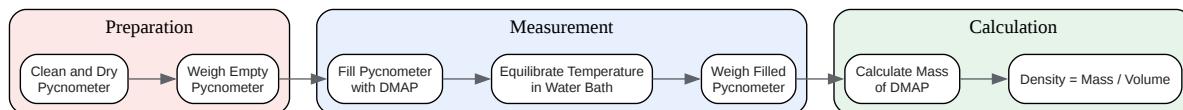
Experimental Workflow for Boiling Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining the boiling point of **Dimethyl allylphosphonate**.

Experimental Determination of Density

Density is an intrinsic property of a substance, defined as its mass per unit volume. It is temperature-dependent, so accurate temperature control is essential for a reliable measurement.


Causality Behind Experimental Choices

- **Pycnometer Use:** A pycnometer is a flask with a specific, accurately known volume. It allows for the precise measurement of the volume of a liquid, which is crucial for an accurate density determination.
- **Temperature Control:** The volume of a liquid changes with temperature. Therefore, to obtain a reproducible and accurate density value, the measurement must be performed at a constant, known temperature. A water bath is typically used to maintain this constant temperature.

Step-by-Step Protocol for Density Determination

- **Pycnometer Preparation:** Clean and dry a pycnometer of a known volume.
- **Mass of Empty Pycnometer:** Accurately weigh the empty pycnometer using an analytical balance.
- **Filling the Pycnometer:** Fill the pycnometer with **Dimethyl allylphosphonate**, ensuring no air bubbles are trapped.
- **Temperature Equilibration:** Place the filled pycnometer in a constant-temperature water bath (e.g., 20 °C) until the liquid reaches thermal equilibrium.
- **Volume Adjustment:** Adjust the volume of the liquid to the pycnometer's calibration mark.
- **Mass of Filled Pycnometer:** Dry the outside of the pycnometer and weigh it.
- **Calculation:** Calculate the density using the formula: $\text{Density} = (\text{Mass of liquid}) / (\text{Volume of pycnometer})$. The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

Experimental Workflow for Density Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining the density of **Dimethyl allylphosphonate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. DIMETHYL ALLYLPHOSPHONATE | 757-54-0 [amp.chemicalbook.com]
- 3. Dimethyl allylphosphonate | C5H11O3P | CID 136570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. To cite this document: BenchChem. [Physical properties of Dimethyl allylphosphonate (boiling point, density)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585036#physical-properties-of-dimethyl-allylphosphonate-boiling-point-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com